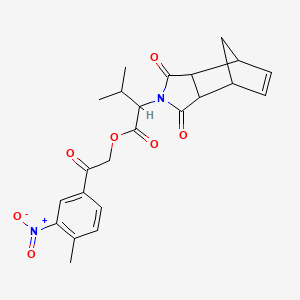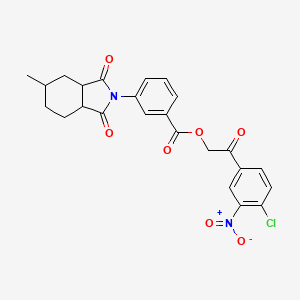![molecular formula C19H24O3 B3936239 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B3936239.png)
1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene
Overview
Description
1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is an organic compound with a complex structure, featuring both ethoxy and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-ethoxy-2-bromoethane with 3-propan-2-ylphenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-ethoxyphenol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and phenoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-propanol: A simpler compound with similar ethoxy functionality but lacking the phenoxy groups.
2-Ethoxyphenol: Contains the ethoxy group attached to a phenol ring, similar to one part of the target compound.
3-Propan-2-ylphenol: Shares the propan-2-ylphenoxy structure but without the additional ethoxy linkage.
Uniqueness
1-Ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene is unique due to its combination of ethoxy and phenoxy groups, which confer distinct chemical properties and potential applications not found in simpler analogs. This structural complexity allows for diverse reactivity and functionality in various scientific and industrial contexts.
Properties
IUPAC Name |
1-ethoxy-2-[2-(3-propan-2-ylphenoxy)ethoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-4-20-18-10-5-6-11-19(18)22-13-12-21-17-9-7-8-16(14-17)15(2)3/h5-11,14-15H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMDNSOUIXHIKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(2-iodo-4-methylphenoxy)butoxy]quinoline](/img/structure/B3936167.png)
![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B3936171.png)
![N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B3936177.png)
![ethyl 2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3936188.png)
![N~2~-(2,5-dimethoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936190.png)
![3-isopropyl-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}isoxazole-5-carboxamide](/img/structure/B3936192.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B3936200.png)

![N-(3-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3936207.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(2-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3936213.png)
![N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B3936224.png)
![8-[3-(2-chloro-4-methylphenoxy)propoxy]quinoline](/img/structure/B3936225.png)
![3-butoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B3936232.png)

